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Cat. No.: B182450 Get Quote

Introduction

While specific experimental data on the direct application of Methyl 6-chloro-5-
methylpicolinate in fragment-based drug discovery (FBDD) is not extensively documented in

currently available literature, the picolinate scaffold itself represents a privileged and versatile

structure in medicinal chemistry and drug design.[1] Picolinates, as derivatives of pyridine-2-

carboxylic acid, possess unique structural and electronic features that make them valuable

fragments for screening against a variety of biological targets.[1] Their utility stems from their

ability to engage in various non-covalent interactions and their favorable physicochemical

properties, which align well with the principles of FBDD. This document provides an overview of

the general application of picolinate-based fragments in FBDD, including generalized

experimental protocols and conceptual workflows.

The Picolinate Scaffold: A Privileged Fragment

The picolinate scaffold is considered a "privileged" structure in drug discovery due to its

frequent appearance in bioactive molecules. Its key features include:

Hydrogen Bonding: The pyridine nitrogen and the carbonyl group of the ester or acid can act

as hydrogen bond acceptors, while the aromatic ring can participate in pi-stacking and other

non-covalent interactions.

Chelating Properties: The arrangement of the nitrogen and the carboxylate group allows for

the chelation of metal ions, which can be important for binding to metalloenzymes.[1]
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Scaffold for Elaboration: The picolinate ring can be readily functionalized at multiple

positions, allowing for the straightforward chemical elaboration of initial fragment hits to

improve potency and selectivity.

Favorable Physicochemical Properties: Picolinate fragments generally adhere to the "Rule of

Three," possessing low molecular weight, a limited number of hydrogen bond donors and

acceptors, and moderate lipophilicity, which are desirable characteristics for fragment

screening libraries.

Conceptual Experimental Workflow for Picolinate
Fragment Screening
The following diagram illustrates a typical workflow for a fragment-based drug discovery

campaign utilizing a library of fragments that could include picolinate derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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